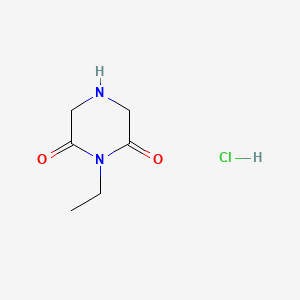
1-Ethylpiperazine-2,6-dione hydrochloride
Descripción general
Descripción
1-Ethylpiperazine-2,6-dione hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Ethylpiperazine-2,6-dione hydrochloride is represented by the InChI code: 1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H .Aplicaciones Científicas De Investigación
Receptor Activity and Pharmacological Properties
1-Ethylpiperazine-2,6-dione hydrochloride derivatives have been synthesized and studied for their affinities with serotonin 5-HT1A and 5-HT2A receptors. These compounds, particularly those with an ethylene spacer and a cyclohexane moiety, have been regarded as potent 5-HT1A ligands. Some derivatives also exhibit affinity for 5-HT2A receptors and have shown potential as agonists and antagonists of pre- and postsynaptic 5-HT1A receptors in animal models (Obniska et al., 2006).
Cardiovascular Activity
Another study synthesized a series of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones to assess their cardiovascular properties. These derivatives showed prophylactic antiarrhythmic activity and hypotensive activity, along with affinities for α(1)- and α(2)-adrenoreceptors, indicating their potential in cardiovascular treatment scenarios (Chłoń-Rzepa et al., 2011).
Antidepressant and Anxiolytic Properties
Phenylpiperazine derivatives of 1-Ethylpiperazine-2,6-dione hydrochloride, such as HBK-14 and HBK-15, have been evaluated for their antidepressant-like and anxiolytic-like properties in animal models. These compounds showed high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. Their antidepressant and anxiolytic-like effects were associated with the involvement of the serotonergic system, particularly the 5-HT1A receptor (Pytka et al., 2015).
Dipeptidomimetics and Malaria Inhibition
The 1,3,5-triazepane-2,6-dione system, structurally related to 1-Ethylpiperazine-2,6-dione hydrochloride, has been developed as a novel, conformationally restricted dipeptidomimetic. This has shown potential in inhibiting the malaria liver stage, indicating its promise in intervening with biological pathways (Lena et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-ethylpiperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJJPDFBSTWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperazine-2,6-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















